
Chromium aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium aluminium is an alloy composed of chromium and aluminium. Chromium is a transition metal known for its high corrosion resistance and hardness, while aluminium is a lightweight metal known for its excellent conductivity and malleability. The combination of these two metals results in an alloy that possesses unique properties, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium aluminium alloy can be synthesized through various methods, including:
Vacuum Arc Melting: This method involves melting chromium and aluminium together in a vacuum to prevent oxidation. The metals are melted using an electric arc, and the resulting alloy is cooled and solidified.
Powder Metallurgy: In this method, chromium and aluminium powders are mixed and compacted into a desired shape. The compacted mixture is then sintered at high temperatures to form a solid alloy.
Industrial Production Methods
Industrial production of this compound alloy typically involves:
Electroplating: Chromium can be electroplated onto aluminium substrates to enhance their surface properties. This process involves immersing the aluminium in a chromium-containing electrolyte and applying an electric current to deposit a thin layer of chromium.
Thermal Spraying: This method involves spraying molten chromium onto aluminium surfaces to create a protective coating. The molten chromium solidifies upon contact with the aluminium, forming a strong bond.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium aluminium alloy undergoes various chemical reactions, including:
Oxidation: The alloy can oxidize when exposed to air, forming a protective oxide layer that enhances its corrosion resistance.
Reduction: this compound can be reduced using strong reducing agents, such as hydrogen or carbon, to produce pure metals.
Substitution: The alloy can undergo substitution reactions with other metals, where chromium or aluminium atoms are replaced by other metal atoms.
Common Reagents and Conditions
Oxidation: The alloy reacts with oxygen at elevated temperatures to form chromium oxide and aluminium oxide.
Reduction: Hydrogen gas or carbon can be used as reducing agents at high temperatures to reduce the alloy to its constituent metals.
Substitution: Reactions with other metal salts or compounds can lead to the substitution of chromium or aluminium atoms.
Major Products Formed
Chromium Oxide (Cr2O3): Formed during the oxidation of this compound.
Aluminium Oxide (Al2O3): Formed during the oxidation of aluminium in the alloy.
Pure Chromium and Aluminium: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chromium aluminium alloy has numerous scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in the development of biomedical implants and devices due to its biocompatibility and corrosion resistance.
Medicine: Utilized in the production of medical instruments and equipment that require high strength and durability.
Industry: Widely used in aerospace, automotive, and construction industries for its lightweight and high-strength properties.
Wirkmechanismus
The mechanism by which chromium aluminium exerts its effects involves:
Corrosion Resistance: The formation of a protective oxide layer on the surface of the alloy prevents further oxidation and corrosion.
Mechanical Strength: The combination of chromium and aluminium results in an alloy with high tensile strength and hardness.
Thermal Stability: The alloy maintains its structural integrity at high temperatures, making it suitable for high-temperature applications.
Vergleich Mit ähnlichen Verbindungen
Chromium aluminium alloy can be compared with other similar compounds, such as:
Chromium Nickel Alloy: Known for its high corrosion resistance and strength, but heavier than this compound.
Aluminium Magnesium Alloy: Lightweight and corrosion-resistant, but not as strong as this compound.
Titanium Aluminium Alloy: High strength and lightweight, but more expensive than this compound.
This compound stands out due to its unique combination of lightweight, high strength, and excellent corrosion resistance, making it a versatile material for various applications.
Eigenschaften
CAS-Nummer |
37258-56-3 |
|---|---|
Molekularformel |
AlCr |
Molekulargewicht |
78.978 g/mol |
IUPAC-Name |
aluminum;chromium |
InChI |
InChI=1S/Al.Cr |
InChI-Schlüssel |
QQHSIRTYSFLSRM-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Cr] |
Verwandte CAS-Nummern |
54619-07-7 59195-63-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


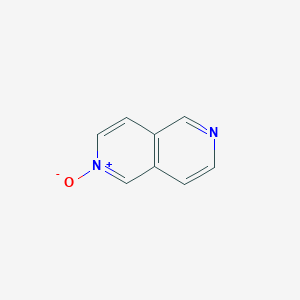

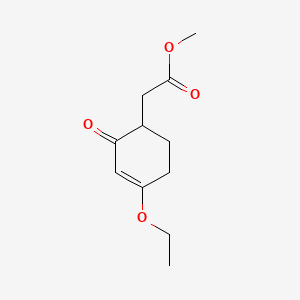
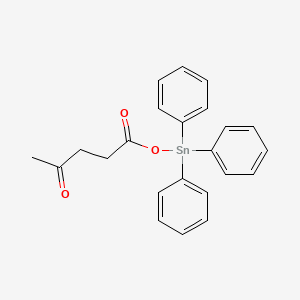
![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
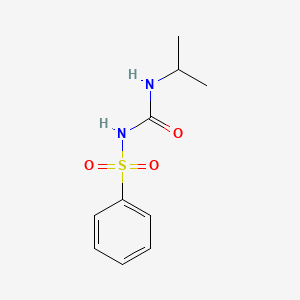
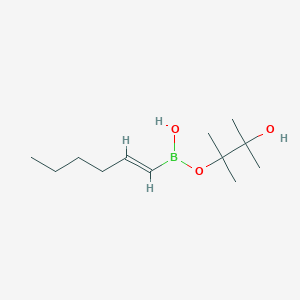
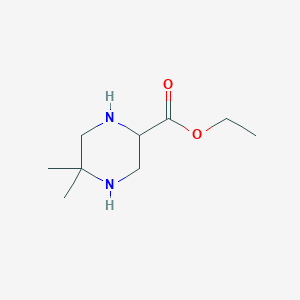
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
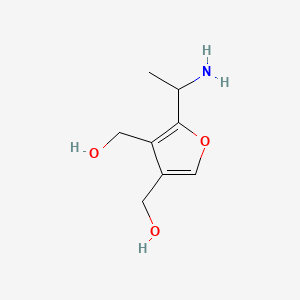
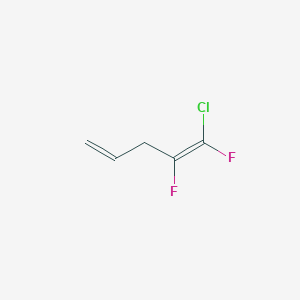
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
